![molecular formula C24H21N3O B12547566 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- CAS No. 832676-81-0](/img/structure/B12547566.png)
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is a complex heterocyclic compound. It belongs to the class of fused N-heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an imidazoquinazoline core, which is a significant structural motif in various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst . This green synthesis is performed under solvent-free conditions, making it environmentally friendly and yielding high product quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of reusable catalysts like molybdate sulfuric acid (MSA) and solvent-free conditions suggests that scalable and sustainable production methods are feasible.
化学反応の分析
Types of Reactions
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its pharmacological properties are explored for developing new drugs, particularly in cancer research and antimicrobial therapies.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including material science and catalysis.
作用機序
The mechanism of action of imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]quinolines: These compounds share a similar fused N-heterocyclic structure and exhibit diverse biological activities.
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These are closely related compounds synthesized using similar methods and catalysts.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds also feature an imidazoquinazoline core and are studied for their pharmacological properties.
Uniqueness
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
832676-81-0 |
|---|---|
分子式 |
C24H21N3O |
分子量 |
367.4 g/mol |
IUPAC名 |
1,3-dibenzyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2 |
InChIキー |
JNUFSYMQUWVTEG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)
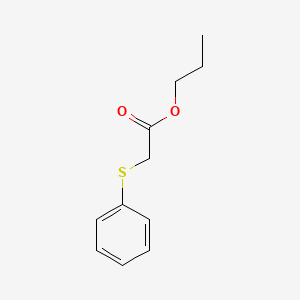
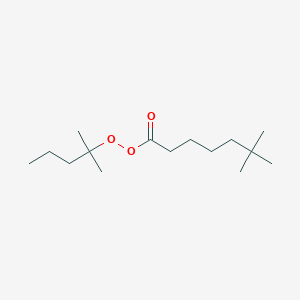
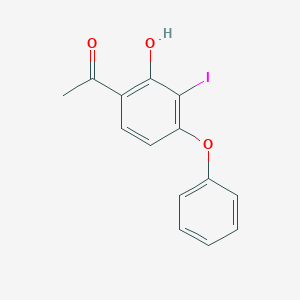
![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
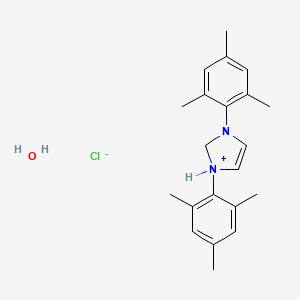
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)

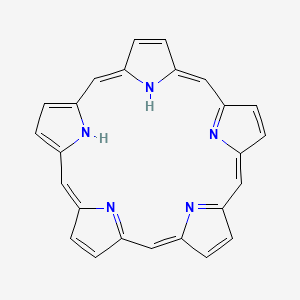
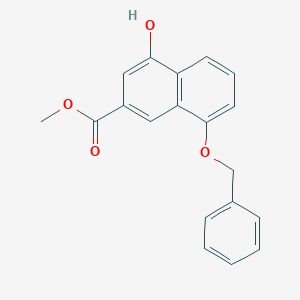
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
